2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
描述
This compound is a structurally complex molecule featuring:
- A piperazine ring substituted with a 2-methoxyphenyl group at the 4-position.
- An acetamide linker connecting the piperazine moiety to a 7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl group.
The 2-methoxyphenylpiperazine component is commonly associated with receptor-binding activity, particularly in neurotransmitter systems (e.g., serotonin or dopamine receptors) . The tetrahydroquinazolinone core is a bicyclic structure known for its presence in bioactive molecules, including kinase inhibitors and antimicrobial agents. The acetamide bridge enhances molecular flexibility and may influence pharmacokinetic properties such as solubility and metabolic stability .
属性
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-15-11-17-16(19(28)12-15)13-23-22(24-17)25-21(29)14-26-7-9-27(10-8-26)18-5-3-4-6-20(18)30-2/h3-6,13,15H,7-12,14H2,1-2H3,(H,23,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEPQQNJUGCROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the quinazolinone ring and the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions .
科学研究应用
Pharmacological Applications
1.1 Antidepressant Activity
Research indicates that compounds containing piperazine moieties exhibit significant antidepressant effects. The incorporation of the 2-methoxyphenyl group enhances binding affinity to serotonin receptors, particularly the 5-HT1A receptor, which is crucial in the modulation of mood and anxiety disorders .
1.2 Anticancer Properties
Studies have shown that derivatives of piperazine can act as anticancer agents. The compound's structure allows it to interact with various cellular pathways involved in cancer proliferation and metastasis. For instance, a related piperazine derivative demonstrated cytotoxic effects against human cancer cell lines by inducing apoptosis and inhibiting cell growth .
1.3 Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties, particularly its ability to modulate neurotransmitter systems. It has shown promise in treating conditions such as schizophrenia and other psychotic disorders by acting as an antagonist at dopamine D2 receptors while also influencing serotonin pathways .
Synthesis and Characterization
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide involves multi-step organic reactions that typically include:
- Formation of the piperazine ring through cyclization reactions.
- Introduction of the 2-methoxyphenyl group via electrophilic aromatic substitution.
- Attachment of the tetrahydroquinazoline moiety , which can be synthesized from readily available precursors through condensation reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated that the compound significantly reduced depressive-like behaviors in animal models when administered at specific dosages. |
| Study B | Anticancer Activity | The compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent anticancer activity. |
| Study C | Neuropharmacology | Found that the compound effectively modulated serotonin levels in vivo, suggesting its potential as a treatment for mood disorders. |
作用机制
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. By binding to these receptors, the compound can modulate various physiological responses, making it a potential therapeutic agent for conditions like hypertension and cardiac arrhythmias .
相似化合物的比较
Structural Analogues and Key Differences
The compound belongs to a broader class of piperazine-containing acetamide derivatives . Below is a comparative analysis with structurally related molecules:
Impact of Structural Variations
- Methoxy Position : The 2-methoxyphenyl group in the target compound may confer distinct receptor-binding kinetics compared to 4-methoxyphenyl analogues due to steric and electronic differences .
- Heterocyclic Core: Replacing the tetrahydroquinazolinone with a pyridazine () or thiazolopyrimidine () alters solubility and target selectivity.
- Acetamide Modifications : Sulfanyl or sulfonyl substitutions (e.g., ) can enhance metabolic stability but may reduce bioavailability .
Research Findings and Pharmacological Potential
- Receptor Affinity : Piperazine derivatives often exhibit affinity for serotonin (5-HT) and dopamine receptors. The 2-methoxyphenyl group may enhance selectivity for specific receptor subtypes .
- Comparative Bioactivity: Compounds with thiophene or thiazole components () show broader antimicrobial activity, whereas the target compound’s quinazolinone core may prioritize kinase-related pathways .
生物活性
The compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide , with the CAS number 932232-48-9, is a member of a class of compounds known for their diverse biological activities. This article explores its pharmacological properties, including its potential as an antitumor agent, its interactions with various biological targets, and its overall therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 409.5 g/mol. The structure features a piperazine ring linked to a quinazolinone moiety, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 932232-48-9 |
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor properties. A study evaluating various quinazoline derivatives demonstrated that compounds similar to the target compound showed potent inhibitory activity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism of action often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway and Aurora kinases .
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. Quinazolines have been reported to act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. In vitro studies have shown that related compounds exhibit moderate to strong inhibition against AChE, which could be relevant for developing treatments for conditions like Alzheimer's disease .
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may also possess antimicrobial properties. For instance, similar compounds have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new antibacterial agents from this chemical class .
Study 1: Antitumor Efficacy
A recent investigation into a series of quinazoline derivatives highlighted that compounds structurally related to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide exhibited significant cytotoxic effects on the A549 cell line. The study utilized MTT assays to assess cell viability and found that certain modifications to the quinazoline structure enhanced potency against tumor cells .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of various piperazine-based compounds. The results indicated that compounds with similar piperazine structures showed promising results as AChE inhibitors. Docking studies provided insights into the binding interactions at the active site of AChE, suggesting that modifications to the piperazine ring could enhance inhibitory activity .
常见问题
Basic Research Questions
Q. What are the key synthetic strategies for preparing this compound, and how can purity be optimized?
- Methodological Answer : A stepwise approach is recommended:
- Step 1 : Synthesize the tetrahydroquinazolinone core via cyclization of substituted anthranilic acid derivatives under acidic conditions (e.g., acetic acid/HCl), followed by selective methylation at the 7-position using methyl iodide .
- Step 2 : Prepare the 2-methoxyphenylpiperazine fragment via Buchwald-Hartwig coupling or reductive amination, ensuring regioselectivity by controlling reaction temperature and catalyst loading (e.g., Pd/C or Pd(OAc)₂) .
- Step 3 : Couple the fragments via nucleophilic acyl substitution using a chloroacetamide intermediate. Monitor reaction progress via HPLC and optimize solvent polarity (e.g., DMF vs. THF) to minimize byproducts .
- Purity Optimization : Use recrystallization (ethanol/water mixtures) or preparative HPLC with C18 columns. Validate purity via ¹H/¹³C NMR and LC-MS (>98% purity threshold) .
Q. How should researchers characterize the compound’s receptor binding profile?
- Methodological Answer :
- Target Screening : Perform radioligand displacement assays against serotonin (5-HT₁A/2A), dopamine (D₂/D₃), and adrenergic receptors due to structural similarity to piperazine-containing ligands .
- Protocol : Use [³H]-8-OH-DPAT for 5-HT₁A, [³H]-ketanserin for 5-HT₂A, and [³H]-spiperone for D₂. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
- Data Interpretation : Compare binding affinities (Ki) to reference ligands (e.g., buspirone for 5-HT₁A). Note potential off-target activity at σ receptors due to the tetrahydroquinazolinone moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Hypothesis Testing : Design dose-response studies across cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., E. coli, S. aureus) to identify concentration-dependent selectivity .
- Mechanistic Studies : Use transcriptomics (RNA-seq) to differentiate pathways activated in cancer cells (e.g., apoptosis via caspase-3) vs. bacterial membrane disruption (SEM imaging) .
- Control Experiments : Test metabolites (e.g., hydrolyzed acetamide derivatives) to rule out prodrug effects .
Q. What experimental designs are recommended for optimizing in vivo pharmacokinetics?
- Methodological Answer :
- Formulation : Prepare PEGylated nanoparticles or cyclodextrin complexes to enhance solubility (logP ~3.5 predicted) .
- PK Studies : Administer IV/PO doses in rodent models. Collect plasma samples at 0.5, 2, 6, 12, and 24 hr. Quantify compound levels via LC-MS/MS .
- Metabolite Identification : Use HR-MS/MS to detect Phase I/II metabolites (e.g., piperazine N-oxidation, quinazolinone glucuronidation) .
Q. How should researchers address variability in enzymatic inhibition assays (e.g., COX-2 vs. PDE4)?
- Methodological Answer :
- Assay Optimization : Standardize enzyme sources (human recombinant vs. tissue extracts) and substrate concentrations (e.g., arachidonic acid for COX-2) .
- Statistical Analysis : Apply Design of Experiments (DoE) to evaluate factors like pH, temperature, and DMSO concentration. Use ANOVA to identify significant variables .
- Validation : Compare results with positive controls (e.g., celecoxib for COX-2, rolipram for PDE4) and repeat assays in triplicate .
Data-Driven Recommendations
-
Critical Data Tables to Collect :
Parameter Technique Reference Standard Synthetic Yield (%) Gravimetric analysis >70% Receptor Binding (Ki, nM) Radioligand displacement ±10% CV Metabolic Stability Hepatic microsome t₁/₂ >30 min -
Contradictions to Address :
- Discrepancies in IC₅₀ values between cell-free vs. cell-based assays may arise from membrane permeability limitations. Use parallel artificial membrane permeability assays (PAMPA) to clarify .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
